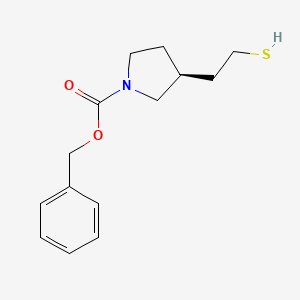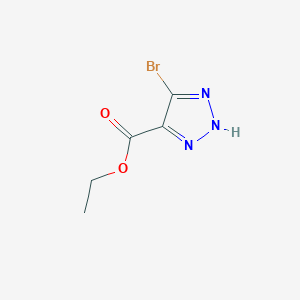
ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 5th position and an ethyl ester group at the 4th position of the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-azidoacetate with bromoacetylene in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding triazole alcohol.
Oxidation Reactions: Oxidation can lead to the formation of triazole ketones or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of ethyl 5-substituted-2H-1,2,3-triazole-4-carboxylates.
Reduction: Formation of ethyl 5-bromo-2H-1,2,3-triazole-4-methanol.
Oxidation: Formation of ethyl 5-bromo-2H-1,2,3-triazole-4-carboxaldehyde or carboxylic acid.
Applications De Recherche Scientifique
Ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can form hydrogen bonds and hydrophobic interactions with active site residues, affecting the function of the target molecule.
Comparaison Avec Des Composés Similaires
- Ethyl 5-chloro-2H-1,2,3-triazole-4-carboxylate
- Ethyl 5-iodo-2H-1,2,3-triazole-4-carboxylate
- Ethyl 5-fluoro-2H-1,2,3-triazole-4-carboxylate
Comparison: Ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H6BrN3O2 |
|---|---|
Poids moléculaire |
220.02 g/mol |
Nom IUPAC |
ethyl 5-bromo-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H,7,8,9) |
Clé InChI |
IQCPOGWLMJVGBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNN=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
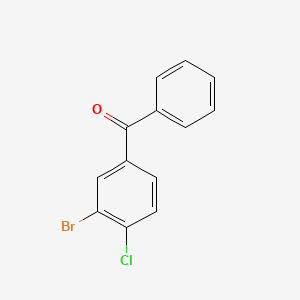
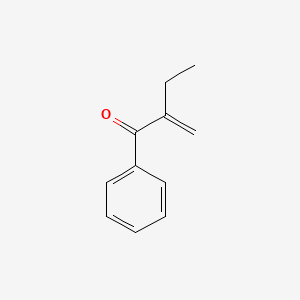

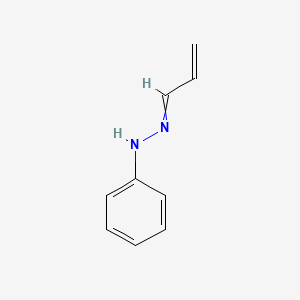
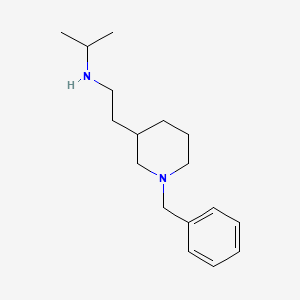
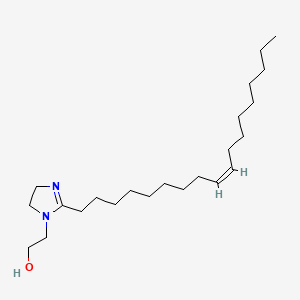

![3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13967513.png)
![(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13967523.png)
